Ethyl (R)-2-(4-oxocyclohexyl)propanoate
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Overview
Description
Ethyl ®-2-(4-oxocyclohexyl)propanoate is an organic compound with the molecular formula C11H18O3. It is a derivative of cyclohexanone and is characterized by the presence of an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl ®-2-(4-oxocyclohexyl)propanoate can be synthesized through several methods. One common approach involves the esterification of ®-2-(4-oxocyclohexyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of ethyl ®-2-(4-oxocyclohexyl)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control of reaction parameters such as temperature and pressure, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl ®-2-(4-oxocyclohexyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexylpropanoic acid or 4-oxocyclohexylpropanone.
Reduction: Formation of ethyl ®-2-(4-hydroxycyclohexyl)propanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Ethyl ®-2-(4-oxocyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl ®-2-(4-oxocyclohexyl)propanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The cyclohexyl ring provides a rigid structure that can interact with specific enzymes or receptors, influencing their activity.
Comparison with Similar Compounds
Ethyl ®-2-(4-oxocyclohexyl)propanoate can be compared with similar compounds such as:
Ethyl 2-cyclohexylpropanoate: Lacks the oxo group, resulting in different reactivity and applications.
Methyl ®-2-(4-oxocyclohexyl)propanoate: Similar structure but with a methyl ester group instead of an ethyl ester, leading to variations in physical properties and reactivity.
Ethyl ®-2-(4-hydroxycyclohexyl)propanoate:
Ethyl ®-2-(4-oxocyclohexyl)propanoate stands out due to its unique combination of an ester group and a cyclohexyl ring with an oxo substituent, making it a valuable compound for various research and industrial purposes.
Properties
Molecular Formula |
C11H18O3 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
ethyl (2R)-2-(4-oxocyclohexyl)propanoate |
InChI |
InChI=1S/C11H18O3/c1-3-14-11(13)8(2)9-4-6-10(12)7-5-9/h8-9H,3-7H2,1-2H3/t8-/m1/s1 |
InChI Key |
RRUJMJLHOSVNCM-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)C1CCC(=O)CC1 |
Canonical SMILES |
CCOC(=O)C(C)C1CCC(=O)CC1 |
Origin of Product |
United States |
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